2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide
Description
This compound belongs to the thiazolidinone-acetamide class, characterized by a 1,3-thiazolidin-4-one core substituted with a 2,4-dioxo group, a 2-oxo-2-phenylethyl side chain at position 3, and an N-(4-methylphenyl)acetamide moiety. Its structure combines features associated with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Properties
IUPAC Name |
2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-13-7-9-15(10-8-13)21-18(24)11-17-19(25)22(20(26)27-17)12-16(23)14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKBLLGCZHSURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidinone Core Formation
The thiazolidin-2,4-dione ring is synthesized through the cyclocondensation of thiourea with monochloroacetic acid in concentrated hydrochloric acid under reflux. Alternative methods employ mercaptoacetic acid and aromatic aldehydes in the presence of ZnCl₂ as a Lewis acid:
$$
\text{Thiourea} + \text{ClCH}2\text{COOH} \xrightarrow{\text{HCl, reflux}} \text{Thiazolidine-2,4-dione} + \text{NH}4\text{Cl} \quad
$$
Optimization Note : Yields improve to 85–92% when using microwave irradiation (100–120°C, 15–20 min) compared to conventional heating (6–8 hours).
N-Alkylation at Position 3
The 2-oxo-2-phenylethyl group is introduced via N-alkylation of thiazolidine-2,4-dione using phenacyl bromide in dry toluene with piperidine as a base:
$$
\text{Thiazolidine-2,4-dione} + \text{PhCOCH}_2\text{Br} \xrightarrow{\text{piperidine, toluene}} \text{3-(2-Oxo-2-phenylethyl)thiazolidine-2,4-dione} \quad
$$
Reaction Conditions :
Side Chain Functionalization: Acetamide Installation
Synthesis of 2-Chloro-N-(4-methylphenyl)acetamide
4-Methylaniline is reacted with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine):
$$
\text{4-Methylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{2-Chloro-N-(4-methylphenyl)acetamide} + \text{HCl} \quad
$$
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) yields 88% pure product.
Coupling to Thiazolidinone Intermediate
The final step involves nucleophilic substitution between 3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione and 2-chloro-N-(4-methylphenyl)acetamide in DMF with potassium carbonate:
$$
\text{3-(2-Oxo-2-phenylethyl)thiazolidine-2,4-dione} + \text{2-Chloro-N-(4-methylphenyl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad
$$
Conditions :
- Temperature: 90°C, 8–10 hours
- Yield: 65–70%
- Catalyst: Anhydrous ZnCl₂ (optional, improves yield to 75%)
Alternative Pathways and Green Chemistry Approaches
Microwave-Assisted One-Pot Synthesis
A streamlined protocol combines cyclocondensation and alkylation in a single step under microwave irradiation:
Solvent-Free Mechanochemical Synthesis
Ball milling techniques reduce environmental impact:
- Reagents : Thiazolidine-2,4-dione, phenacyl bromide, 2-chloro-N-(4-methylphenyl)acetamide
- Conditions : Stainless-steel jar, 500 rpm, 2 hours
- Yield : 68%
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost | Environmental Impact |
|---|---|---|---|---|
| Conventional | 70 | 18 h | High | Moderate |
| Microwave-Assisted | 78 | 20 min | Medium | Low |
| Mechanochemical | 68 | 2 h | Low | Very Low |
Key Findings :
- Microwave synthesis offers the best balance of yield and efficiency.
- Mechanochemical methods align with green chemistry principles but require optimization for scalability.
Challenges and Optimization Strategies
- Regioselectivity in Alkylation : Competing O- vs. N-alkylation is mitigated using bulky bases (e.g., DBU).
- Byproduct Formation : Excess phenacyl bromide leads to di-alkylated products; stoichiometric control is critical.
- Solvent Choice : DMF enhances reactivity but poses toxicity concerns; switch to cyclopentyl methyl ether (CPME) reduces hazards.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Thiazolidinone-Acetamides
The compound’s structural analogs differ primarily in substituents on the thiazolidinone ring, acetamide linkage, and aryl groups. Key examples include:
Key Observations :
- The 2-oxo-2-phenylethyl group in the target compound may enhance lipophilicity compared to derivatives with smaller substituents (e.g., methyl or isopropyl) .
- Electron-withdrawing groups (e.g., fluorophenyl in ) improve metabolic stability but may reduce cell permeability.
- Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in ) correlate with higher cytotoxic activity, likely due to enhanced target binding.
Anticancer Activity
- The target compound’s closest analog, 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide , demonstrated IC50 values of 12.7 mg/mL (A549 lung cancer) and 15.28 mg/mL (MCF-7 breast cancer) , outperforming other 2,4-dioxothiazolidine derivatives .
- Thiazolidinone-thiadiazole hybrids (e.g., compound 9c in ) showed superior activity against leukemia (HL-60) and CNS cancer (SF-295), suggesting that fused heterocyclic systems enhance potency.
Anti-Inflammatory and Antioxidant Activity
- Derivatives with N-(1,3-benzothiazol-2-yl) or N-(4-aryl-1,3-thiazol-2-yl) groups (e.g., ) exhibited significant superoxide anion scavenging (70–85% inhibition at 100 μM) and reduced lipid peroxidation, mechanisms distinct from the target compound’s presumed profile.
Hypoglycemic Activity
- Compounds like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides reduced blood glucose levels in mice by 40–55%, highlighting the role of phenoxy linkages and methoxy groups in modulating glucose metabolism .
Biological Activity
The compound 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide , also known by its CAS number 878990-09-1, is a thiazolidinone derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.4 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 878990-09-1 |
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The half-maximal inhibitory concentration (IC50) values were found to be in the micromolar range, indicating potent anticancer activity.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity Results
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 14 | 16 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it has been noted to inhibit:
- Cyclooxygenase (COX) enzymes , leading to reduced inflammation.
- Protein kinases , which are crucial in signaling pathways for cancer cell survival.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling the thiazolidinone core with substituted acetamide moieties. Key steps include:
- Thiazolidinone ring formation : Cyclization of thiourea derivatives with α-keto esters under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
- Acetamide coupling : Use of chloroacetyl intermediates reacted with substituted anilines in polar aprotic solvents (e.g., DMF) with TLC monitoring to track reaction progress .
- Critical parameters : Temperature control (20–25°C), solvent choice (DMF for solubility), and stoichiometric ratios (1:1.5 substrate:reagent) to minimize side products .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are structural ambiguities resolved?
- Key techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl groups, acetamide linkage) and assess purity. Aromatic protons typically appear at δ 7.2–8.1 ppm, while thiazolidinone carbonyls resonate near δ 170–175 ppm .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching calculated mass).
- X-ray crystallography : For absolute configuration confirmation, though limited by crystal growth challenges .
- Ambiguity resolution : Cross-validation using 2D NMR (COSY, HSQC) to distinguish overlapping signals in complex regions .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodology :
- Enzyme inhibition : Assay against targets like α-glucosidase or tyrosine kinases using fluorogenic substrates (IC₅₀ determination via dose-response curves) .
- Antimicrobial screening : Broth microdilution (MIC values) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Approach :
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-methylphenyl with electron-withdrawing groups) to assess impact on bioactivity .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., PPAR-γ for antidiabetic activity) .
- Data analysis : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., oxadiazole rings enhance metabolic stability) .
Q. How should researchers address contradictions in biological activity data across studies?
- Case example : Discrepancies in antimicrobial efficacy may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines) and include multiple replicates .
- Compound stability : Assess degradation under assay conditions via HPLC .
- Resolution : Meta-analysis of published data to identify trends (e.g., higher lipophilicity correlating with improved membrane penetration) .
Q. What computational tools are effective for optimizing reaction pathways and reducing trial-and-error synthesis?
- Tools :
- Reaction path search : Quantum chemical calculations (Gaussian 16) to model transition states and identify low-energy pathways .
- Machine learning : Train models on existing reaction databases to predict optimal conditions (solvent, catalyst) for novel syntheses .
- Validation : Cross-check computational predictions with small-scale experimental trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
